molecular formula C12H10FNO B2779259 2-[(4-Fluorophenyl)methoxy]pyridine CAS No. 1304770-84-0

2-[(4-Fluorophenyl)methoxy]pyridine

Cat. No.: B2779259
CAS No.: 1304770-84-0
M. Wt: 203.216
InChI Key: KBCXXVFWWGGVPP-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methoxy group attached to a 4-fluorophenyl group

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing similar structures, bind with high affinity to multiple receptors . These receptors are often involved in various biological pathways, contributing to the compound’s overall effect.

Mode of Action

For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium . This could potentially be a part of the compound’s mode of action.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-[(4-Fluorophenyl)methoxy]pyridine can be influenced by various environmental factors. For instance, the success of the SM cross-coupling reaction, which may be involved in the compound’s mode of action, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methoxy]pyridine typically involves the reaction of 4-fluorobenzyl alcohol with pyridine derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a pyridine halide under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorophenyl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(4-Fluorophenyl)methoxy]pyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-[(4-Chlorophenyl)methoxy]pyridine
  • 2-[(4-Bromophenyl)methoxy]pyridine
  • 2-[(4-Methylphenyl)methoxy]pyridine

Comparison: 2-[(4-Fluorophenyl)methoxy]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCXXVFWWGGVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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